molecular formula C12H18N2O B12508977 1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine

1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B12508977
M. Wt: 206.28 g/mol
InChI Key: CVGYDKVFXXSBNS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxyphenyl group and a methanamine group. Pyrrolidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Another approach involves the use of a Grignard reagent, where 2-methoxyphenylmagnesium bromide is reacted with pyrrolidin-3-one, followed by reductive amination to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactors are often employed to optimize the reaction conditions and achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring, known for its diverse biological activities.

    2-Methoxyphenylpyrrolidine: Similar in structure but lacks the methanamine group, used in medicinal chemistry for drug development.

    N-Methylpyrrolidine: A related compound with a methyl group instead of the methoxyphenyl group, used as a solvent and reagent in organic synthesis.

Uniqueness

1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine is unique due to the presence of both the methoxyphenyl and methanamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1

InChI Key

CVGYDKVFXXSBNS-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CC[C@@H](C2)CN

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)CN

Origin of Product

United States

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